molecular formula C7H14O5Si B14704220 3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate CAS No. 18834-30-5

3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate

Cat. No.: B14704220
CAS No.: 18834-30-5
M. Wt: 206.27 g/mol
InChI Key: IEHPAAVNVAOMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is an organosilicon compound that combines the characteristics of both organic and inorganic materials, making it highly versatile. The compound is often used as a coupling agent, adhesion promoter, and in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with water under controlled conditions. The reaction proceeds as follows: [ \text{3-(Trimethoxysilyl)propyl methacrylate} + \text{Water} \rightarrow \text{this compound} + \text{Methanol} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves the hydrolysis of the methoxy groups in the presence of water, followed by purification steps to remove by-products like methanol.

Chemical Reactions Analysis

Types of Reactions

3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze to form silanol groups.

    Condensation: Silanol groups can further condense to form siloxane bonds.

    Polymerization: The methacrylate group can undergo free radical polymerization.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Condensation: Catalysts such as acids or bases can be used to promote condensation reactions.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.

Major Products

    Hydrolysis: Silanol derivatives.

    Condensation: Siloxane polymers.

    Polymerization: Polymethacrylate-based materials.

Scientific Research Applications

3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for better biocompatibility.

    Medicine: Utilized in drug delivery systems and medical device coatings.

    Industry: Applied in the production of advanced composites, coatings, and adhesives.

Mechanism of Action

The compound exerts its effects through the formation of strong covalent bonds with both organic and inorganic substrates. The silanol groups react with hydroxyl groups on surfaces, forming stable siloxane bonds. The methacrylate group can undergo polymerization, allowing the compound to integrate into polymer matrices, enhancing mechanical properties and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Uniqueness

3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate is unique due to its combination of silanol and methacrylate functionalities, which provide both reactivity and versatility. Unlike its counterparts, it can form strong bonds with a variety of substrates and participate in polymerization reactions, making it highly valuable in diverse applications.

Properties

CAS No.

18834-30-5

Molecular Formula

C7H14O5Si

Molecular Weight

206.27 g/mol

IUPAC Name

3-trihydroxysilylpropyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H14O5Si/c1-6(2)7(8)12-4-3-5-13(9,10)11/h9-11H,1,3-5H2,2H3

InChI Key

IEHPAAVNVAOMQP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.